molecular formula C15H17NO2S B4035228 N-(3-phenylpropyl)benzenesulfonamide

N-(3-phenylpropyl)benzenesulfonamide

Cat. No.: B4035228
M. Wt: 275.4 g/mol
InChI Key: XRCGAVNTXAUYFZ-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO2S It is a sulfonamide derivative, characterized by the presence of a benzenesulfonamide group attached to a 3-phenylpropyl chain

Scientific Research Applications

Enzyme Inhibition

  • Benzenesulfonamide derivatives containing phenyl-1,2,3-triazole moieties have shown to be effective inhibitors of human carbonic anhydrase (CA) isoforms. These compounds, including variants of N-(3-phenylpropyl)benzenesulfonamide, demonstrate significant inhibition, particularly of hCA II, IX, and XII isoforms, which are physiologically relevant. This inhibition could be leveraged in treating conditions like glaucoma (Nocentini et al., 2016).

Anticancer Applications

  • Some benzenesulfonamide derivatives, including those related to this compound, have been found to inhibit human carbonic anhydrases IX and XII. These enzymes are associated with tumor cells, making these compounds potential candidates for cancer treatment. For instance, 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide significantly inhibited metastasis in breast cancer models (Pacchiano et al., 2011).

Material Science

  • In the field of material science, N-(2‘-Phenylphenyl)benzenesulfonamides have been utilized in oxidative cross-coupling reactions with alkenes using a palladium-copper catalyst system. This synthesis approach produces derivatives with potential applications in developing new materials (Miura et al., 1998).

Pharmacological Research

  • The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists has been reported. These compounds have potential applications in treating diseases related to the female reproductive system, such as uterine leiomyoma and endometriosis (Yamada et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-(3-phenylpropyl)benzenesulfonamide” are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C6H5CH2CH2CH2NH2C6H5SO2NHCH2CH2CH2C6H5 \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}\text{CH}_2\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5 C6​H5​SO2​Cl+C6​H5​CH2​CH2​CH2​NH2​→C6​H5​SO2​NHCH2​CH2​CH2​C6​H5​

Properties

IUPAC Name

N-(3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-19(18,15-11-5-2-6-12-15)16-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16H,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCGAVNTXAUYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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